molecular formula C11H21BrO4 B12598214 3,3-Diethoxypropyl 2-bromo-2-methylpropanoate CAS No. 877203-53-7

3,3-Diethoxypropyl 2-bromo-2-methylpropanoate

Cat. No.: B12598214
CAS No.: 877203-53-7
M. Wt: 297.19 g/mol
InChI Key: PAJHPEMUDDPKIW-UHFFFAOYSA-N
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Description

3,3-Diethoxypropyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C10H19BrO4. It is a derivative of propanoic acid and is characterized by the presence of a bromo group and two ethoxy groups attached to the propyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxypropyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 3,3-diethoxypropyl alcohol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxypropyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: 3,3-Diethoxypropyl 2-hydroxy-2-methylpropanoate.

    Oxidation: 3,3-Diethoxypropyl 2-oxo-2-methylpropanoate.

    Reduction: 3,3-Diethoxypropyl 2-methylpropane.

Scientific Research Applications

3,3-Diethoxypropyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3,3-Diethoxypropyl 2-bromo-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate
  • 3-(Triethoxysilyl)propyl 2-Bromo-2-methylpropanoate
  • 2-Bromo-2-methylpropionic Acid 3-(Trichlorosilyl)propyl Ester

Uniqueness

3,3-Diethoxypropyl 2-bromo-2-methylpropanoate is unique due to its specific structural features, such as the presence of two ethoxy groups and a bromo group on the propyl chain. These structural characteristics confer distinct reactivity and properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

877203-53-7

Molecular Formula

C11H21BrO4

Molecular Weight

297.19 g/mol

IUPAC Name

3,3-diethoxypropyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C11H21BrO4/c1-5-14-9(15-6-2)7-8-16-10(13)11(3,4)12/h9H,5-8H2,1-4H3

InChI Key

PAJHPEMUDDPKIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCOC(=O)C(C)(C)Br)OCC

Origin of Product

United States

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